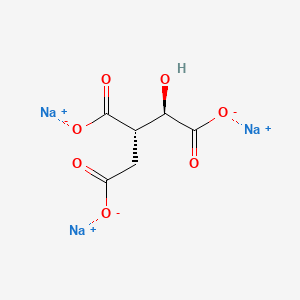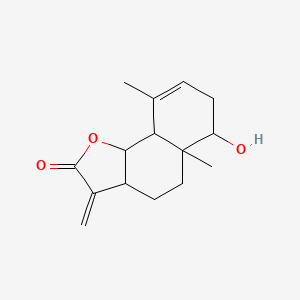
CID 166600369
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt is a versatile compound with a wide range of applications in various fields. It is known for its ability to form stable complexes with metal ions, making it useful in numerous industrial and scientific applications. The compound is characterized by its white crystalline powder form and its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt typically involves the reaction of N-(3-trimethoxysilyl)propyl ethylenediamine with triacetic acid, followed by neutralization with sodium hydroxide . Another method involves the addition reaction of trichlorosilane with allyl chloride in the presence of chloroplatinic acid as a catalyst, followed by amination with ethylenediamine and methanolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Complexation Reactions: It forms stable complexes with metal ions, which is a key feature of its application as a chelating agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Metal Ions: For complexation reactions.
Amines and Alcohols: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with metal ions results in stable metal complexes, while substitution reactions yield various functionalized derivatives .
Scientific Research Applications
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt involves its ability to form stable complexes with metal ions. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming strong covalent bonds, while the ethylenediamine triacetic acid moiety chelates metal ions . This dual functionality allows the compound to act as an effective adhesion promoter and chelating agent .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but lacks the triacetic acid moiety.
N-(trimethoxysilylpropyl)diethylenetriamine: Contains an additional ethylenediamine unit, providing different chelating properties.
(3-aminopropyl)trimethoxysilane: Lacks the ethylenediamine and triacetic acid groups, limiting its chelating ability.
Uniqueness
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt is unique due to its combination of a trimethoxysilyl group and an ethylenediamine triacetic acid moiety. This dual functionality allows it to act both as an adhesion promoter and a chelating agent, making it highly versatile in various applications .
Properties
Molecular Formula |
C14H28N2NaO9Si |
|---|---|
Molecular Weight |
419.45 g/mol |
InChI |
InChI=1S/C14H28N2O9Si.Na/c1-23-26(24-2,25-3)8-4-5-15(9-12(17)18)6-7-16(10-13(19)20)11-14(21)22;/h4-11H2,1-3H3,(H,17,18)(H,19,20)(H,21,22); |
InChI Key |
DWZRIAGWIVSBTA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)(OC)OC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)
![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)

![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)



![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)



![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)
